(R)-Carprofen (R)-Carprofen (R)-carprofen is the (R)-(-)-enantomer of carprofen. It is an enantiomer of a (S)-carprofen.
Brand Name: Vulcanchem
CAS No.: 52263-83-9
VCID: VC0118553
InChI: InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
SMILES: CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol

(R)-Carprofen

CAS No.: 52263-83-9

Reference Standards

VCID: VC0118553

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

(R)-Carprofen - 52263-83-9

CAS No. 52263-83-9
Product Name (R)-Carprofen
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
IUPAC Name (2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Standard InChI InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
Standard InChIKey PUXBGTOOZJQSKH-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
SMILES CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Description (R)-carprofen is the (R)-(-)-enantomer of carprofen. It is an enantiomer of a (S)-carprofen.
Synonyms (αR)-6-Chloro-α-methyl-9H-carbazole-2-acetic Acid; (-)-Carprofen; (R)-(-)-Carprofen; ; C 8011;
PubChem Compound 6997572
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator